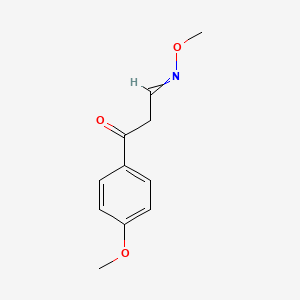![molecular formula C12H19NO2 B11727601 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B11727601.png)
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]methanamin ist eine organische Verbindung mit einer komplexen Struktur, die eine Methoxygruppe, eine Methylpropoxygruppe und eine Methanamingruppe umfasst, die an einen Phenylring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]methanamin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Ein üblicher Weg beinhaltet die Alkylierung von 3-Methoxyphenol mit 2-Methylpropyl-bromid, um 3-Methoxy-2-(2-Methylpropoxy)phenol zu bilden. Diese Zwischenverbindung wird dann einer reduktiven Aminierung mit Formaldehyd und Ammoniak oder einem primären Amin unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Die Verwendung von Katalysatoren und automatisierten Systemen kann den Prozess weiter rationalisieren, ihn effizienter und kostengünstiger machen .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]methanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH4).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methoxygruppe Aldehyde oder Säuren ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können .
Wissenschaftliche Forschungsanwendungen
1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder schmerzlindernde Wirkungen.
Wirkmechanismus
Der Wirkmechanismus von 1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Ähnliche Verbindungen:
1-[3-Methoxyphenyl]methanamin: Fehlt die Methylpropoxygruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-[3-Methoxy-2-(2-Methylpropoxy)phenyl]ethanamin: Enthält eine Ethanamingruppe anstelle einer Methanamingruppe, was zu Variationen in Reaktivität und Anwendungen führt.
Einzigartigkeit: Seine Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es in verschiedenen Forschungs- und industriellen Kontexten wertvoll macht .
Wirkmechanismus
The mechanism of action of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[3-Methoxyphenyl]methanamine: Lacks the methylpropoxy group, resulting in different chemical and biological properties.
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]ethanamine: Contains an ethanamine group instead of a methanamine group, leading to variations in reactivity and applications.
Uniqueness: Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI-Schlüssel |
QOLWOGBXKSIFCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC=C1OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


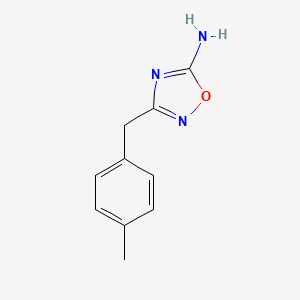
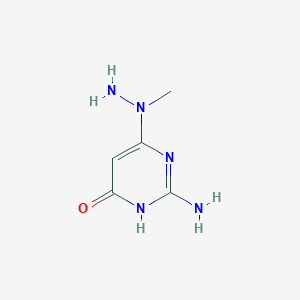
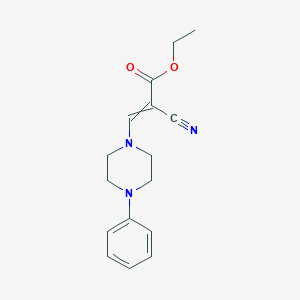

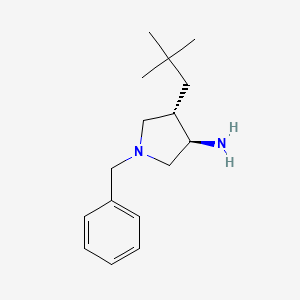
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
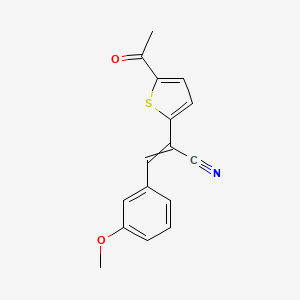
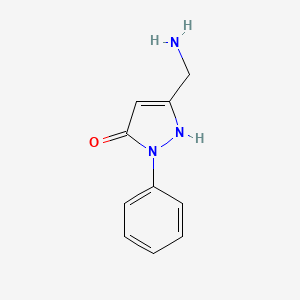
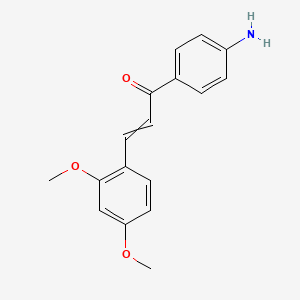

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727582.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727584.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727590.png)
